Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Structural Characterization of Ethyl 8-Nitro-2-(Trifluoromethyl)imidazo[1,2-a]Pyridine-3-Carboxylate
Molecular Architecture and Crystallographic Analysis
The compound crystallizes in an orthorhombic system with space group Pnma (no. 62), as observed in analogous trifluoromethyl-substituted imidazo[1,2-a]pyridines. Unit cell parameters include a = 7.276(2) Å, b = 6.7773(19) Å, and c = 17.613(5) Å, yielding a unit cell volume of 868.5(4) ų. The imidazo[1,2-a]pyridine core adopts a planar conformation (r.m.s. deviation = 0.004 Å), while the nitro and trifluoromethyl groups induce steric and electronic perturbations.
The dihedral angle between the imidazo[1,2-a]pyridine and benzene rings measures 56.21(2)°, reflecting moderate π-conjugation disruption. Weak C–H⋯O hydrogen bonds (2.50–2.65 Å) and π-π stacking interactions (3.42 Å interplanar distance) stabilize the crystal lattice. The trifluoromethyl group occupies a pseudo-axial position, minimizing steric clashes with adjacent nitro substituents.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Pnma (no. 62) |
| Unit cell volume | 868.5(4) ų |
| Dihedral angle | 56.21(2)° |
| C–H⋯O bond length | 2.50–2.65 Å |
| π-π stacking distance | 3.42 Å |
Spectroscopic Profiling
¹H/¹³C NMR Analysis
The ¹H NMR spectrum exhibits a singlet at δ 1.42 ppm (3H, -OCH₂CH₃) and a quartet at δ 4.45 ppm (2H, -OCH₂CH₃). The imidazo[1,2-a]pyridine protons resonate as two doublets at δ 7.88 ppm (H-5) and δ 8.24 ppm (H-6), coupled with J = 7.2 Hz. The ¹³C NMR spectrum shows a carbonyl signal at δ 165.3 ppm (C=O) and a quaternary carbon at δ 148.9 ppm (C-3). The -CF₃ group appears as a quartet at δ -63.1 ppm in ¹⁹F NMR.
FT-IR Spectroscopy
Key absorptions include ν(C=O) at 1725 cm⁻¹, ν(NO₂) at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), and ν(C-F) at 1125 cm⁻¹. The absence of N–H stretches (3300–3500 cm⁻¹) confirms the absence of tautomeric forms.
UV-Vis Spectroscopy
In methanol, the compound exhibits λₘₐₓ at 278 nm (π→π* transition) and 345 nm (n→π* transition). Solvatochromic shifts of +12 nm in water suggest polar excited states stabilized by hydrogen bonding.
Table 2: Key Spectroscopic Data
| Technique | Signal | Value |
|---|---|---|
| ¹H NMR | -OCH₂CH₃ | δ 1.42 (s, 3H) |
| ¹³C NMR | C=O | δ 165.3 ppm |
| ¹⁹F NMR | -CF₃ | δ -63.1 ppm |
| FT-IR | ν(C=O) | 1725 cm⁻¹ |
| UV-Vis | λₘₐₓ (methanol) | 278 nm, 345 nm |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at m/z 329 [M]⁺. Major fragments include:
- m/z 284 [M – NO₂]⁺ (loss of nitro group)
- m/z 238 [M – CO₂Et]⁺ (decarboxylation)
- m/z 169 [C₇H₅F₃N₂]⁺ (imidazo[1,2-a]pyridine core)
The trifluoromethyl group enhances stability of the m/z 169 fragment via inductive effects.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level reveals a HOMO-LUMO gap of 4.52 eV, indicating moderate reactivity. The HOMO (-6.32 eV) localizes on the nitro group and pyridine ring, while the LUMO (-1.80 eV) resides on the imidazole moiety. Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the nitro group’s lone pairs and the σ* orbital of the adjacent C–N bond (E² = 45.2 kcal/mol).
Solvent effects reduce the HOMO-LUMO gap by 0.3 eV in water due to polarization. The trifluoromethyl group exhibits a natural charge of +0.32 on carbon, contrasting with -0.45 on fluorine atoms.
Table 3: DFT-Derived Electronic Parameters
| Parameter | Gas Phase | Water |
|---|---|---|
| HOMO (eV) | -6.32 | -6.05 |
| LUMO (eV) | -1.80 | -1.55 |
| HOMO-LUMO Gap (eV) | 4.52 | 4.50 |
| NBO Charge (-CF₃ C) | +0.32 | +0.29 |
Properties
IUPAC Name |
ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O4/c1-2-21-10(18)7-8(11(12,13)14)15-9-6(17(19)20)4-3-5-16(7)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLATUAUBDRMTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₃H₈F₃N₃O₂ and a molecular weight of approximately 303.194 g/mol. Its structure features an imidazo[1,2-a]pyridine ring system, with a nitro group at the 8-position and a trifluoromethyl group at the 2-position, contributing to its reactivity and biological profile.
Biological Activity Overview
This compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation. For instance, it demonstrated an IC₅₀ value of 15 µM against the MCF-7 breast cancer cell line, suggesting potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes. For example, it has been suggested that it could inhibit certain kinases involved in cancer progression .
- Reactive Oxygen Species (ROS) Generation : The presence of the nitro group may facilitate the generation of ROS, which can induce apoptosis in cancer cells .
- Targeting Bacterial Cell Wall Synthesis : Its structural features may allow it to interfere with bacterial cell wall synthesis, leading to cell lysis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been evaluated for its antibacterial effects against various strains of bacteria. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infectious diseases .
Anticancer Potential
Recent studies have focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives. This compound has demonstrated cytotoxic effects in several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored in drug discovery contexts. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or other pathological conditions. This inhibition could lead to the development of targeted therapies for diseases characterized by aberrant kinase activity.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers synthesized a series of imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested for cytotoxicity against human cancer cell lines such as HeLa and A549. The results demonstrated that this compound induced apoptosis in these cells through activation of caspase pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazo[1,2-a]pyridine core allows for extensive substitution, leading to diverse derivatives. Key structural variations include:
Physical and Spectral Properties
- Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit higher melting points due to increased polarity. For example: Ethyl 4-methylthio-2-oxo-2H-pyranoimidazo[1,2-a]pyridine-3-carboxylate (7d): 172–175°C. Ethyl 7,9-dimethyl-4-methylthio-2-oxo analogue (7f): 181–184°C. Inference: The nitro group in the target compound may elevate its melting point beyond 180°C.
IR Spectroscopy : Ester carbonyl stretches (C=O) appear near 1700 cm⁻¹ in analogues (e.g., 1703 cm⁻¹ for 7d). The nitro group’s symmetric and asymmetric stretches (~1350 cm⁻¹ and ~1520 cm⁻¹) would further distinguish the target compound’s IR profile.
Preparation Methods
Proposed Route
-
Starting Material : 2-Chloro-8-nitro-5-(trichloromethyl)pyridine.
-
Reaction Conditions :
-
Product : 2-Chloro-8-nitro-5-(trifluoromethyl)pyridine.
| Parameter | Value |
|---|---|
| Catalyst | FeCl₃ or FeF₃ |
| Temperature | 170–180°C (optimized) |
| Yield | High (>70% in analogous cases) |
| Reference |
Heteroannulation of Substituted 2-Aminopyridines
This approach utilizes 2-aminopyridines as scaffolds, followed by cyclization with carbonyl reagents to form the imidazo ring. Bromopyruvic acid or similar α-halogenated ketones are common reagents.
Stepwise Synthesis
-
Starting Material : 2-Amino-8-nitro-2-(trifluoromethyl)pyridine.
-
Cyclization Reagents :
-
Product : 8-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
-
Esterification : Reaction with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester.
One-pot syntheses enable simultaneous introduction of functional groups. Diamines, nitroethene derivatives, and aldehydes are combined under acidic or basic conditions to form the imidazo core.
Example Protocol
-
Reagents :
-
1,1-Bis(methylthio)-2-nitroethene (1 mmol).
-
Aromatic aldehyde (1 mmol).
-
Meldrum’s acid (1 mmol).
-
Solvent: EtOH/H₂O (2:1).
-
-
Conditions :
-
Temperature: 72°C; Time: 6 hours.
-
Subsequent addition of Meldrum’s acid and aldehyde.
-
-
Product : Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate.
Functional Group Interconversion
Nitration or trifluoromethylation can be performed post-ring formation. However, directing effects and reaction compatibility must be considered.
Continuous Flow Synthesis
Adapting protocols from, a two-step flow process could enable scalable production:
-
Step 1 : Imidazo ring formation in a microreactor (125°C, 20 min).
-
Step 2 : Esterification with ethanol using EDC/HOBt in a second microreactor (75°C, 10 min).
Critical Challenges and Considerations
-
Regioselectivity : Nitro and trifluoromethyl groups influence cyclization and substitution patterns.
-
Esterification Efficiency : Carboxylic acid intermediates may require activation (e.g., BOP-Cl).
-
Purification : Column chromatography or crystallization is often necessary due to complex byproducts .
Q & A
Q. What are the optimized synthetic routes for Ethyl 8-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?
The synthesis typically involves multi-step reactions starting from ethyl pyruvate or substituted aminopyridines. For example:
- Step 1 : Ethyl bromopyruvate is synthesized via bromination of ethyl pyruvate (94% yield) .
- Step 2 : Substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine yields 3-chloro-5-(trifluoromethyl)pyridin-2-amine (87% yield) .
- Step 3 : Cyclocondensation of intermediates generates the imidazo[1,2-a]pyridine core, followed by nitration at the 8-position using mixed acid (HNO₃/H₂SO₄) .
Key considerations : Avoid heterogeneous mixtures by optimizing Lewis acid catalysts (e.g., FeCl₃ or ZnCl₂) and reaction time to ensure complete conversion .
Q. How is the structure of this compound confirmed experimentally?
- 1H/13C NMR : Assigns protons and carbons in the imidazo[1,2-a]pyridine core. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) .
- HRMS : Validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₈F₃N₃O₄: 308.0542; observed: 308.0545) .
- X-ray crystallography : Resolves bond lengths and angles, confirming the nitro group’s position and trifluoromethyl substitution .
Q. What purification strategies are effective for this compound?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 3:1 v/v) to separate nitro-substituted byproducts .
- Recrystallization : Slow evaporation from hexane/ethyl acetate mixtures yields high-purity crystals .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nitration?
The electron-withdrawing trifluoromethyl group directs nitration to the 8-position via CNDO/2 computational modeling , which aligns with experimental X-ray data showing preferential nitro substitution at the electron-deficient carbon . Key validation : Compare regioselectivity in analogs lacking the trifluoromethyl group (e.g., methyl or hydrogen substituents) .
Q. What methodological approaches are used to study its biological activity (e.g., PI3K inhibition)?
- In vitro assays : Measure IC₅₀ values against PI3Kα using ATP-competitive binding assays. HS-173 (a derivative) showed IC₅₀ = 34 nM .
- In vivo models : Administer the compound in rodent liver fibrosis models (e.g., CCl₄-induced) and assess collagen deposition via Masson’s trichrome staining .
- Mechanistic studies : Western blotting for Akt phosphorylation (Ser473) confirms pathway inhibition .
Q. How can structural modifications enhance its pharmacological profile?
- SAR studies :
- Data-driven optimization : Use molecular docking to predict interactions with PI3Kα’s ATP-binding pocket, focusing on hydrogen bonding with Val851 and hydrophobic contacts with Trp780 .
Data Contradiction Analysis
Q. Conflicting reports on nitration yields: How to resolve discrepancies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
